4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 2-aminophenol.
Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.
Cyclization: The intermediate product undergoes cyclization to form the final benzoxazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Ring-Opening: The benzoxazine ring can undergo cyclization or ring-opening reactions, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzaldehyde
- 4-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
Uniqueness
4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring
Biological Activity
The compound 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₉ClFNO₂
- Molecular Weight: 273.67 g/mol
- CAS Number: [not specified in the search results]
- Structure: The compound features a benzoxazine ring, characterized by a fused benzene and oxazine structure, which is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds in the benzoxazine family exhibit significant antimicrobial activity. For instance, studies have shown that similar benzoxazine derivatives possess inhibitory effects against various bacterial strains. This suggests that This compound may also demonstrate antimicrobial properties, potentially making it useful in treating infections caused by resistant strains.
Anticancer Activity
The compound's structure suggests potential anticancer activity. Benzoxazines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific mechanisms include:
- Inhibition of cell cycle progression
- Induction of oxidative stress
These effects are often mediated through interactions with cellular signaling pathways involved in apoptosis and cell survival.
Enzyme Inhibition
Benzoxazines are known to interact with specific enzymes, which can lead to various therapeutic effects. For example:
- Inhibition of kinases : This could affect cancer cell signaling pathways.
- Acetylcholinesterase inhibition : Similar compounds have shown promise in treating neurodegenerative diseases by enhancing cholinergic transmission.
The exact mechanism of action for This compound remains to be fully elucidated. However, it likely involves:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways related to cell growth and apoptosis.
- Inducing oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of related benzoxazine compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating that structural modifications significantly influenced activity.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Benzoxazine A | 32 | Staphylococcus aureus |
Benzoxazine B | 64 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies on a related benzoxazine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | ROS induction & apoptosis |
HeLa | 20 | Cell cycle arrest |
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2/c16-11-4-3-5-12(17)10(11)8-18-13-6-1-2-7-14(13)20-9-15(18)19/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPYROFSDPJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327251 | |
Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626226-19-5 | |
Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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